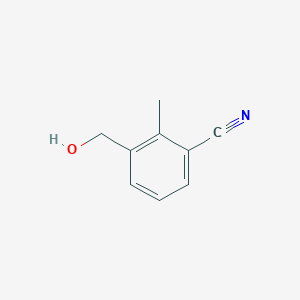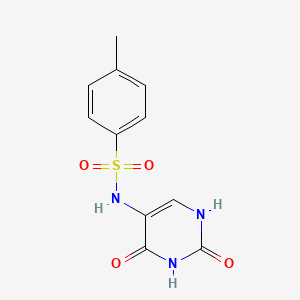![molecular formula C7H4ClNO2 B13987948 6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)
6-Chlorofuro[3,4-C]pyridin-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chlorofuro[3,4-C]pyridin-1(3H)-one is a halogenated heterocyclic compound with the molecular formula C7H4ClNO It is a derivative of furo[3,4-C]pyridine, where a chlorine atom is substituted at the 6th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorofuro[3,4-C]pyridin-1(3H)-one typically involves the chlorination of furo[3,4-C]pyridine derivatives. One common method is the reaction of furo[3,4-C]pyridine with N-chlorosuccinimide (NCS) or sodium hypochlorite under controlled conditions . The reaction proceeds at the 6th position of the pyridine ring, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
6-Chlorofuro[3,4-C]pyridin-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides can be used for substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted furo[3,4-C]pyridine derivative.
科学研究应用
6-Chlorofuro[3,4-C]pyridin-1(3H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications
作用机制
The mechanism of action of 6-Chlorofuro[3,4-C]pyridin-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
- 6-Chlorofuro[3,2-b]pyridine
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
Uniqueness
6-Chlorofuro[3,4-C]pyridin-1(3H)-one is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C7H4ClNO2 |
|---|---|
分子量 |
169.56 g/mol |
IUPAC 名称 |
6-chloro-3H-furo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C7H4ClNO2/c8-6-1-5-4(2-9-6)3-11-7(5)10/h1-2H,3H2 |
InChI 键 |
YVWDQUMYGOSHLL-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CN=C(C=C2C(=O)O1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Phenyl-4-piperidinyl)methyl]acetamide](/img/structure/B13987865.png)
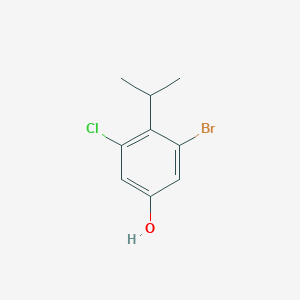
![Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)
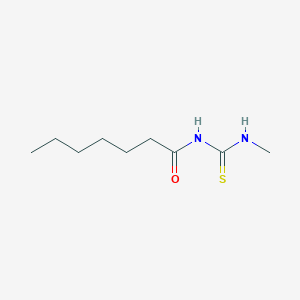
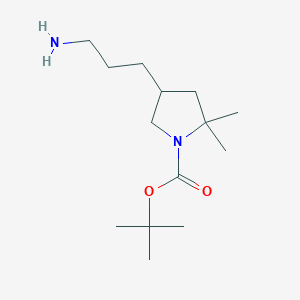


![(2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane](/img/structure/B13987924.png)
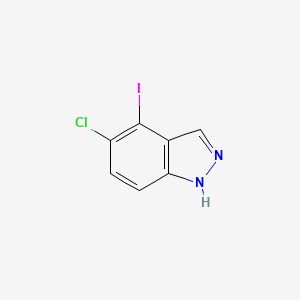
![3-[3-(2-Carboxyethoxy)propoxy]propanoic acid](/img/structure/B13987935.png)
![n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide](/img/structure/B13987942.png)

